Superior Gastric Emptying of Both Solids and Liquids in Dogs Compared to Cisapride
In fasted beagle dogs, oral administration of 2-[1-(4-piperonyl)piperazinyl]benzothiazole (VB20B7) at 0.25-1 mg/kg significantly enhanced gastric emptying of solid radiopaque markers, whereas cisapride at 0.5-2 mg/kg p.o. did not achieve statistical significance [1]. Furthermore, when a digestible solid/liquid meal was assessed by duodenal radiotracer appearance, intravenous VB20B7 (0.2-1 mg/kg) enhanced gastric emptying of both the solid and liquid phases, while cisapride only enhanced emptying of the solid phase [1]. In a rat model of gastroparesis induced by the alpha2-adrenergic agonist UK-14304, oral VB20B7 reversed delayed gastric emptying of indigestible solids in both rats and dogs, whereas cisapride was only effective in rats [1].
| Evidence Dimension | Gastric emptying efficacy in vivo (dog model) |
|---|---|
| Target Compound Data | 0.25-1 mg/kg p.o. significantly enhanced gastric emptying of solid markers; 0.2-1 mg/kg i.v. enhanced emptying of both solid and liquid phases. |
| Comparator Or Baseline | Cisapride: 0.5-2 mg/kg p.o. did not significantly enhance solid emptying; i.v. enhanced solid phase only. |
| Quantified Difference | VB20B7 produced significant prokinetic effect at lower doses and enhanced both solid and liquid emptying, whereas cisapride lacked significant effect on solids in dogs and did not enhance liquid emptying. |
| Conditions | Fasted beagle dogs; gastric emptying of radiopaque markers (solids) and radiotracer appearance in duodenum (solid/liquid meal). |
Why This Matters
For researchers modeling gastroparesis or evaluating prokinetic efficacy, VB20B7 offers a more robust and broader gastroprokinetic profile than cisapride, particularly in canine models where cisapride's effects are inconsistent.
- [1] García-Garayoa E, Romero G, Monge A, Roca J, Del Río J, Lasheras B. VB20B7, a novel 5-HT-ergic agent with gastrokinetic activity. II. Evaluation of the gastroprokinetic activity in rats and dogs. J Pharm Pharmacol. 1997;49(1):66-73. doi:10.1111/j.2042-7158.1997.tb06754.x. View Source
